molecular formula C10H10BNO4S B1387036 (4-((1H-Pyrrol-1-yl)sulfonyl)phenyl)boronic acid CAS No. 913835-90-2

(4-((1H-Pyrrol-1-yl)sulfonyl)phenyl)boronic acid

Cat. No.: B1387036
CAS No.: 913835-90-2
M. Wt: 251.07 g/mol
InChI Key: ONVBIHCHPHSAMF-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of (4-((1H-Pyrrol-1-yl)sulfonyl)phenyl)boronic acid encompasses a sophisticated arrangement of functional groups that contribute to its distinctive chemical behavior. The compound possesses the molecular formula C10H10BNO4S with a molecular weight of 251.07 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (4-pyrrol-1-ylsulfonylphenyl)boronic acid, reflecting the systematic naming conventions for complex organoboron compounds.

The structural framework consists of a phenyl ring substituted at the para position with a boronic acid group (-B(OH)2) and a pyrrol-1-ylsulfonyl substituent. The pyrrole nitrogen atom forms a covalent bond with the sulfur center of the sulfonyl group, which subsequently connects to the phenyl ring system. This arrangement creates a linear extension from the phenyl-boronic acid core through the sulfonyl linker to the five-membered pyrrole heterocycle.

The Chemical Abstracts Service registry number 913835-90-2 uniquely identifies this compound in chemical databases and literature. Alternative systematic names include 4-(1H-Pyrrol-1-ylsulfonyl)phenylboronic acid and [4-(1H-Pyrrole-1-sulfonyl)phenyl]boronic acid, which emphasize different aspects of the molecular connectivity while maintaining chemical accuracy.

The compound's InChI (International Chemical Identifier) string InChI=1S/C10H10BNO4S/c13-11(14)9-3-5-10(6-4-9)17(15,16)12-7-1-2-8-12/h1-8,13-14H provides a standardized representation of its molecular structure, enabling precise computational analysis and database searches. The corresponding SMILES notation B(C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2)(O)O offers a simplified linear representation suitable for chemical informatics applications.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis reveals fundamental insights into the three-dimensional arrangement and conformational preferences of this compound. The compound exhibits specific geometric constraints arising from the sulfonyl group's tetrahedral geometry and the planar nature of both the phenyl ring and pyrrole heterocycle. Conformer generation studies indicate limitations in computational modeling due to the presence of elements not fully supported by standard molecular mechanics force fields.

The molecular geometry features a rotatable bond count of three, primarily associated with the boronic acid group and the sulfonyl-pyrrole linkage. These rotational degrees of freedom contribute to conformational flexibility while maintaining the overall structural integrity of the molecule. The sulfonyl group serves as a critical structural element that influences both the electronic distribution and the spatial arrangement of the molecular framework.

Bond length analysis suggests typical values for the constituent functional groups, with the sulfur-oxygen double bonds in the sulfonyl moiety exhibiting characteristic distances consistent with sulfonate ester structures. The boron-oxygen bonds in the boronic acid functionality demonstrate the expected partial double-bond character resulting from p-π conjugation between boron and oxygen atoms. The carbon-sulfur bond connecting the phenyl ring to the sulfonyl group displays standard single-bond characteristics.

The molecular planarity extends across the phenyl ring system, while the pyrrole ring maintains its inherent planar geometry. The sulfonyl group adopts a tetrahedral configuration that positions the pyrrole ring at an angle relative to the phenyl plane, creating a three-dimensional molecular architecture that influences both chemical reactivity and intermolecular interactions.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the distinct proton environments within the molecular framework. The phenyl ring protons appear in the aromatic region, while the pyrrole ring protons exhibit unique chemical shifts influenced by the electron-withdrawing sulfonyl substituent.

Infrared spectroscopy analysis identifies key functional group absorptions that confirm the compound's structural features. The boronic acid functionality exhibits characteristic absorption bands in the 3200-3550 wavenumber range corresponding to the hydroxyl stretching vibrations. The aromatic carbon-carbon stretching vibrations appear in the 1550-1700 wavenumber region, consistent with both phenyl and pyrrole ring systems.

The sulfonyl group demonstrates distinctive infrared absorption characteristics with strong bands corresponding to the sulfur-oxygen double bond stretching vibrations. These absorptions typically occur in the 1300-1400 wavenumber range and provide unambiguous identification of the sulfonyl functionality. The aromatic carbon-hydrogen bending vibrations appear in the 680-860 wavenumber region, reflecting the presence of substituted aromatic systems.

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 251, consistent with the calculated molecular weight. The exact mass determination yields 251.0423591 daltons, providing high-precision molecular weight confirmation. Fragmentation patterns in mass spectrometry reveal characteristic loss of functional groups, including the potential elimination of water molecules from the boronic acid moiety and the formation of sulfonyl-containing fragment ions.

The monoisotopic mass of 251.0423591 daltons reflects the contribution of the most abundant isotopes of each constituent element. High-resolution mass spectrometry enables differentiation from other compounds with similar nominal masses through precise mass measurement and isotope pattern analysis.

Thermochemical Properties and Stability Analysis

Thermochemical analysis of this compound reveals important thermal behavior characteristics and stability parameters essential for practical applications and storage considerations. The compound exhibits a melting point range of 220-222 degrees Celsius, indicating substantial intermolecular interactions and crystalline stability. This relatively high melting point reflects the combined effects of hydrogen bonding from the boronic acid functionality and dipolar interactions from the sulfonyl group.

The boiling point determination yields a value of 494.9 degrees Celsius at 760 millimeters of mercury pressure, demonstrating significant thermal stability under standard atmospheric conditions. This elevated boiling point suggests strong intermolecular forces and low vapor pressure at ambient temperatures, which contributes to the compound's stability during storage and handling procedures.

Property Value Reference
Molecular Weight 251.07 g/mol
Melting Point 220-222°C
Boiling Point 494.9°C at 760 mmHg
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 3
Exact Mass 251.0423591 Da

Hydrogen bonding analysis indicates the presence of two hydrogen bond donor sites and four hydrogen bond acceptor sites within the molecular structure. The donor sites correspond to the hydroxyl groups of the boronic acid functionality, while the acceptor sites include the oxygen atoms from both the boronic acid and sulfonyl groups. This hydrogen bonding capacity influences both intramolecular stability and intermolecular association patterns in the solid state.

Thermal stability assessment suggests that the compound maintains structural integrity across a wide temperature range below its melting point. The sulfonyl-pyrrole linkage demonstrates resistance to thermal decomposition under normal laboratory conditions, while the boronic acid functionality exhibits typical stability characteristics associated with arylboronic acids. Storage recommendations include maintenance of dry conditions to prevent hydrolysis of the boronic acid group and protection from elevated temperatures that might promote thermal decomposition.

Properties

IUPAC Name

(4-pyrrol-1-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO4S/c13-11(14)9-3-5-10(6-4-9)17(15,16)12-7-1-2-8-12/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVBIHCHPHSAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657171
Record name [4-(1H-Pyrrole-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-90-2
Record name B-[4-(1H-Pyrrol-1-ylsulfonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1H-Pyrrole-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonylation of Pyrrole onto Phenyl Ring

The sulfonyl linkage between the pyrrole nitrogen and the phenyl ring is typically formed by reacting a suitable sulfonyl chloride derivative with pyrrole under controlled conditions. This step yields the 4-(1H-pyrrol-1-ylsulfonyl)phenyl intermediate.

  • Typical reagents: Pyrrole, 4-chlorosulfonylphenylboronic acid or its ester derivatives.
  • Conditions: Mild base (e.g., triethylamine) in an aprotic solvent such as dichloromethane or DMF.
  • Temperature: Usually room temperature to moderate heating (25–60 °C).
  • Outcome: Formation of the sulfonamide bond linking the pyrrole nitrogen to the sulfonyl group on the phenyl ring.

Installation of Boronic Acid Group

Detailed Research Findings and Data

A representative preparation of a related arylsulfonyl boronic acid involved:

Step Reagents/Conditions Yield (%) Notes
Sulfonylation Pyrrole + 4-chlorosulfonylphenylboronic ester, Et3N, DCM, RT ~70 Formation of sulfonyl-pyrrole intermediate
Ortho-lithiation/Borylation LDA (prepared from diisopropylamine + n-BuLi), THF, -78 °C, triisopropyl borate 60–65 Regioselective borylation
Hydrolysis to Boronic Acid NH4OAc, NaIO4, acetone/water, room temp 64 Purification by trituration, white solid

Characterization data for the final product include:

  • Melting point: Decomposition around 240 °C.
  • ^1H NMR (400 MHz, DMSO-d6): Signals consistent with aromatic protons and pyrrole ring.
  • ^11B NMR (126 MHz): Chemical shift around 27.7 ppm, characteristic of boronic acid.
  • Mass spectrometry confirms molecular ion consistent with C10H10BNO4S [M-H]^- at m/z 202.9991 (found 202.9988).

These data confirm the successful synthesis and purity of the target compound.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Sulfonylation then Borylation Pyrrole + sulfonyl chloride + base; then lithiation + triisopropyl borate High regioselectivity; good yields Requires low temperature and inert atmosphere
Boronic Ester Hydrolysis Boronic ester + NH4OAc/NaIO4 in acetone/water Mild conditions; straightforward Moderate yields; multi-step purification
Suzuki Coupling (less common) Aryl halide + boronic acid derivative + Pd catalyst Versatile for derivatives Sensitive to sulfonyl-pyrrole group

Chemical Reactions Analysis

Types of Reactions

(4-((1H-Pyrrol-1-yl)sulfonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group typically yields boronic esters, while reduction can produce alcohols or amines.

Scientific Research Applications

(4-((1H-Pyrrol-1-yl)sulfonyl)phenyl)boronic acid is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is employed in the development of enzyme inhibitors and as a probe for studying biological pathways.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4-((1H-Pyrrol-1-yl)sulfonyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is crucial in the development of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

To contextualize the properties and applications of (4-((1H-Pyrrol-1-yl)sulfonyl)phenyl)boronic acid , it is compared to structurally related boronic acids with variations in the sulfonamide substituent, aromatic substitution patterns, and additional functional groups.

Substituent Variations on the Sulfonamide Group
Compound Name CAS Number Substituent Group Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound 913835-90-2 Pyrrole C₁₀H₁₀BNO₄S 251.07 Potential enzyme inhibition; Suzuki coupling
(4-(Morpholinosulfonyl)phenyl)boronic acid Not provided Morpholine C₁₀H₁₃BN₂O₅S ~292.10 Higher solubility due to morpholine’s polarity; used in antiparasitic lead discovery
(4-(4-Ethylpiperazin-1-ylsulfonyl)phenyl)boronic acid Not provided 4-Ethylpiperazine C₁₂H₁₈BN₂O₄S 313.16 Enhanced hydrogen bonding (H-bond donors: 2; acceptors: 6); drug-likeness

Key Differences :

  • Electronic Effects : The pyrrole group (aromatic, electron-rich) may donate electrons to the sulfonyl-phenyl system, while morpholine (saturated, polar) introduces electron-withdrawing effects, altering reactivity in cross-coupling reactions.
  • Solubility : Morpholine and piperazine derivatives exhibit higher topological polar surface areas (e.g., 89.5 for 4-ethylpiperazinyl), improving aqueous solubility compared to the pyrrole variant.
Positional Isomers and Fluorinated Analogs
Compound Name CAS Number Substitution Pattern Molecular Formula Molecular Weight (g/mol) Key Features/Applications
(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid 913835-83-3 Ortho-substituted C₁₀H₁₃BNO₄S 265.09 Increased steric hindrance; altered reactivity in coupling
(2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid 1704096-91-2 Fluoro + hydroxypiperidine C₁₁H₁₅BFNO₅S 313.13 Fluorine enhances metabolic stability; hydroxyl enables derivatization

Key Differences :

  • Steric Effects : Ortho-substituted analogs (e.g., 2-sulfonylphenyl) exhibit reduced coupling efficiency in Suzuki reactions due to steric hindrance.
  • Bioactivity : Fluorinated derivatives (e.g., 2-fluoro substitution) show improved metabolic stability, making them candidates for antiparasitic or antifungal applications.
Complex Sulfonamide-Boronic Acid Hybrids
Compound Name CAS Number Structural Features Molecular Formula Molecular Weight (g/mol) Key Features/Applications
(3,5-Dimethyl-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid 1704068-75-6 Methylpiperazine + dimethylphenyl C₁₃H₂₁BN₂O₄S 312.19 High steric bulk; potential kinase inhibition
(4-(Diphenylamino)phenyl)boronic acid 201802-67-7 Triphenylamine C₁₈H₁₆BNO₂ 297.14 Applications in OLEDs; aggregation-induced emission (AIE) probes

Key Differences :

  • Electronic Tuning: Triphenylamine derivatives (e.g., 4-(diphenylamino)phenylboronic acid) are used in optoelectronic materials due to extended π-conjugation.
  • Biological Targeting : Methylpiperazine and dimethylphenyl groups enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors.

Biological Activity

(4-((1H-Pyrrol-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound, characterized by its unique structure, is utilized in various applications including enzyme inhibition and cancer therapy.

Chemical Structure and Properties

The molecular formula of this compound is C9H9BN2O4S. The compound features a boronic acid group attached to a phenyl ring, which is further substituted with a pyrrole sulfonyl group. This specific combination of functional groups contributes to its reactivity and potential biological applications.

The primary mechanism of action for this compound involves its ability to form reversible covalent bonds with active site residues in enzymes. This interaction can inhibit enzyme activity, making it a valuable tool in the development of enzyme inhibitors. The boronic acid moiety's ability to interact with diols and other nucleophiles enhances its role in studying various biological pathways.

Enzyme Inhibition

Research indicates that this compound acts as an effective enzyme inhibitor. It has been employed in the development of inhibitors targeting various enzymes, which is crucial for therapeutic applications. For instance, studies have demonstrated its potential in modulating the activity of enzymes involved in metabolic pathways, thereby influencing disease processes .

Anticancer Activity

The compound has shown promising results in anticancer research. In vitro studies have evaluated its antiproliferative effects across different cancer cell lines. For example, it was assessed using the sulforhodamine B (SRB) assay and MTT assay, revealing significant cytotoxic effects on cancer cells while exhibiting low toxicity to normal cells .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Remarks
MCF-718.76High cytotoxicity
A2780LowEffective at low concentrations
Normal Cells>200Low toxicity observed

Study 1: Antiproliferative Effects

In a study assessing the antiproliferative potential of various phenylboronic acids, this compound exhibited significant activity against ovarian cancer cell lines. The compound was found to induce cell cycle arrest at the G2/M phase and activate apoptotic pathways through caspase activation .

Study 2: Enzyme Inhibition Profile

A detailed investigation into the enzyme inhibition properties revealed that this compound effectively inhibited acetylcholinesterase and butyrylcholinesterase, with IC50 values indicating strong inhibitory activity. Such properties suggest potential therapeutic applications in neurodegenerative diseases where cholinesterase inhibition is beneficial .

Q & A

Q. What are the optimal synthetic routes for preparing (4-((1H-Pyrrol-1-yl)sulfonyl)phenyl)boronic acid?

  • Methodological Answer : The compound can be synthesized via coupling reactions involving sulfonylation and boronic acid functionalization. For example, a multistep approach might involve:
  • Step 1 : Sulfonylation of 4-bromophenylboronic acid with 1H-pyrrole-1-sulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) in dichloromethane.
  • Step 2 : Purification via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate).
  • Key Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for boronic acid to sulfonyl chloride) are critical to avoid side products like disulfonylated derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 11B^{11}\text{B}-NMR to confirm the presence of the pyrrole-sulfonyl and boronic acid groups. For instance, 11B^{11}\text{B}-NMR typically shows a peak near 30 ppm for boronic acids .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological studies) .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF can verify the molecular ion peak (e.g., [M+H]+^+ at m/z 281.1 for C10_{10}H11_{11}BN2_2O4_4S).

Advanced Research Questions

Q. How does the sulfonyl-pyrrole moiety influence the reactivity of the boronic acid group in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing sulfonyl group enhances the electrophilicity of the boronic acid, facilitating Suzuki-Miyaura couplings. However, steric hindrance from the pyrrole ring may reduce reactivity with bulky substrates. To address this:
  • Use polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C).
  • Optimize catalyst systems (e.g., Pd(PPh3_3)4_4 with K2_2CO3_3) to improve yields .
  • Compare kinetic data with structural analogs (e.g., 4-(benzylsulfonyl)phenylboronic acid) to isolate steric vs. electronic effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in glycoprotein-binding studies (e.g., variable affinity constants) may arise from:
  • pH Sensitivity : Boronic acid-diol interactions are pH-dependent. Standardize buffers (e.g., PBS at pH 7.4 ± 0.2) for reproducibility .
  • Surface Plasmon Resonance (SPR) Calibration : Ensure consistent immobilization protocols (e.g., amine coupling vs. streptavidin-biotin) to minimize nonspecific binding artifacts .
  • Control Experiments : Include negative controls (e.g., boronic acid-free analogs) to validate target-specific interactions .

Q. How can computational modeling predict the compound’s interactions with enzymatic targets?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model binding to serine proteases (e.g., thrombin), leveraging the boronic acid’s covalent interaction with catalytic serine residues.
  • Molecular Dynamics (MD) Simulations : Simulate solvated systems (e.g., TIP3P water model) to assess binding stability over 100-ns trajectories .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze transition states for boronate ester formation to guide inhibitor design .

Key Considerations for Researchers

  • Safety : Handle boronic acids under inert conditions to prevent oxidation. Use PPE (gloves, goggles) as sulfonylated derivatives may irritate mucous membranes .
  • Data Reproducibility : Document solvent purity, catalyst lot numbers, and humidity levels, as boronic acids are hygroscopic .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(4-((1H-Pyrrol-1-yl)sulfonyl)phenyl)boronic acid
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(4-((1H-Pyrrol-1-yl)sulfonyl)phenyl)boronic acid

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